molecular formula C12H7IN2O2 B8334144 6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

Cat. No. B8334144
M. Wt: 338.10 g/mol
InChI Key: SMEGBGKFGNNZTD-UHFFFAOYSA-N
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Patent
US07776867B2

Procedure details

163 (0.8 g, 2.35 mmol) was refluxed in phosphorous oxychloride (12 mL) for 90 minutes. The reaction mixture was concentrated and diluted with ice-cold water, extracted with dichloromethane. The organic layer was washed with water and dried over MgSO4. The organic solvent upon concentration provided a pale solid which on trituration with MeOH provided 164 as a pale solid (0.57 g, 68%).
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[O:11][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:4]=2[C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:9]1[C:4]2[C:3]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:2]([I:1])[O:11][C:5]=2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
IC1=C(C2=C(N=CNC2=O)O1)C1=CC=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic solvent upon concentration
CUSTOM
Type
CUSTOM
Details
provided a pale solid which on trituration with MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)OC(=C2C2=CC=CC=C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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